tert-Butyl 3-cyano-1H-indazole-1-carboxylate
Description
tert-Butyl 3-cyano-1H-indazole-1-carboxylate (CAS: 1337881-54-5) is a heterocyclic compound featuring a tert-butyl carbamate group at the 1-position and a cyano substituent at the 3-position of the indazole scaffold. It is primarily utilized in laboratory research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules . Key identifiers include its molecular formula (C₁₃H₁₃N₃O₂), molecular weight (243.27 g/mol), and catalog number BD329048 . Safety data sheets (SDS) classify it as a stable solid under recommended storage conditions, though detailed physical properties (e.g., melting point, solubility) remain unspecified .
Properties
IUPAC Name |
tert-butyl 3-cyanoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIOOSOJNYTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-1H-indazole-1-carboxylate typically involves the reaction of 3-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-cyano-1H-indazole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium
Biological Activity
tert-Butyl 3-cyano-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, known for its diverse biological activities. This compound features a tert-butyl ester group and a cyano group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.28 g/mol. The indazole core provides a bicyclic structure that is crucial for its biological interactions. The presence of the cyano group enhances its reactivity, while the tert-butyl group increases solubility, making it suitable for various medicinal applications .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-cyano-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to improve yield and purity. The product can be purified through recrystallization or column chromatography .
Research indicates that indazole derivatives, including this compound, exhibit various biological activities such as:
- Kinase Inhibition : Compounds in this class have been studied for their inhibitory effects on kinases involved in cancer progression and other diseases. For instance, some derivatives have shown potent inhibition against GSK-3β, a kinase implicated in several signaling pathways related to cancer and neurodegenerative diseases .
- Antimicrobial Activity : Indazole derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential use as antibacterial or antifungal agents.
Case Studies
Several studies have explored the biological activity of related compounds:
- GSK-3β Inhibition : A study highlighted that modifications in the indazole structure could lead to significant GSK-3β inhibitory activity, with IC50 values in the nanomolar range. This suggests that this compound may exhibit similar or enhanced activity depending on its specific structure .
- Cytotoxicity Studies : In vitro assays using various cell lines (e.g., HT-22 and BV-2) have been conducted to assess cytotoxic effects. Some derivatives were found to maintain cell viability at concentrations up to 10 µM, indicating low toxicity while retaining biological activity .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity | Key Features |
|---|---|---|---|
| Tert-butyl 5-amino-1H-indazole-3-carboxylate | C₁₂H₁₄N₄O₂ | GSK-3β inhibition | Contains an amino group |
| Tert-butyl 3-bromo-1H-indole-1-carboxylate | C₁₃H₁₄BrNO₂ | Moderate kinase inhibition | Lacks cyano group |
| Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate | C₁₃H₁₄N₂O₃ | Antimicrobial activity | Hydroxymethyl substitution |
This table illustrates how structural variations influence biological activity and reactivity profiles among indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-cyano-1H-indazole-1-carboxylate has shown significant promise in medicinal chemistry due to its biological activities:
- Kinase Inhibition: Compounds in this class have been studied for their inhibitory effects on kinases involved in cancer progression. For instance, derivatives have exhibited potent inhibition against GSK-3β, a kinase implicated in various signaling pathways related to cancer and neurodegenerative diseases .
- Antimicrobial Activity: Research indicates that indazole derivatives possess antimicrobial properties against a range of pathogens. This suggests potential use as antibacterial or antifungal agents .
Pharmaceutical Development
The compound serves as a lead structure for designing new anticancer or antimicrobial agents. Its unique structural features allow for modifications that can enhance biological activity while maintaining low toxicity profiles .
Environmental Applications
Research into the environmental impact of indazole derivatives is ongoing, with studies focusing on their degradation pathways and potential ecological effects. Understanding these aspects is crucial for assessing the safety of compounds used in agricultural applications .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of tert-Butyl-Substituted Indazole and Pyrazole Derivatives
Key Observations
Electronic Effects: The cyano group is strongly electron-withdrawing, enhancing the electrophilic character of the indazole ring. This property favors nucleophilic aromatic substitution (NAS) or participation in metal-catalyzed cross-couplings . In contrast, the iodo substituent (tert-Butyl 3-iodo-1H-indazole-1-carboxylate) serves as a superior leaving group, enabling efficient Sonogashira coupling with alkynes . The amino group (tert-Butyl 3-amino-1H-indazole-1-carboxylate) introduces nucleophilic sites, facilitating further functionalization via acylation or alkylation .
Physical and Synthetic Considerations: The iodo derivative exhibits a well-defined melting point (117°C) and higher molecular weight (344 g/mol) compared to the cyano analog, which lacks reported thermal data . The amino-substituted compound (MW: 233.27 g/mol) is lighter and may exhibit greater solubility in polar solvents due to hydrogen-bonding capability .
Commercial and Industrial Relevance
- Pricing: this compound is priced at €1,693/g (CymitQuimica), significantly higher than simpler heterocycles like tert-butyl 4-chloro-1H-pyrazole-1-carboxylate (€195/g) . This reflects its specialized synthetic utility and lower commercial availability.
- Applications: The cyano derivative is implicated in kinase inhibitor synthesis, leveraging its electron-deficient ring for targeted interactions . The iodo analog’s role in Sonogashira couplings highlights its versatility in constructing conjugated systems for pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
